molecular formula C16H12FNO2S B8461593 7-(2-Fluorobenzoyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 77534-14-6

7-(2-Fluorobenzoyl)-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8461593
M. Wt: 301.3 g/mol
InChI Key: XQYMXFREJOWXPO-UHFFFAOYSA-N
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Patent
US04503073

Procedure details

A solution of 86 g (0.4 mole) of 2-amino-2'-fluorobenzophenone in 3 liters of methylene chloride was cooled to -65° C. and 54 g (0.4 mole) of ethyl methylthioacetate was added. A solution of 46 g (0.42 mole) of 95% tertiary butoxy chloride in 100 ml of methylene chloride was added dropwise, keeping the temperature below -65° C. One hour after addition was complete, 41 g (0.4 mole) of triethylamine was added dropwise and the mixture allowed to warm to room temperature. The solution was concentrated to about 1400 ml and then washed with water. The organic solution was concentrated and the residue dissolved in 800 ml methanol containing 60 ml of concentrated hydrochloric acid. The mixture was heated at reflux for one hour followed by cooling. The mixture stood overnight, then the crystals were collected and recrystallized from 20% aqueous ethanol to give 66 g (55%)pale yellow needles; m.p. 147.0°-148.5° C.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[F:12])=[O:5].CC[C:19](OCC)=[S:20].[C:24]([O:28]Cl)(C)(C)[CH3:25].C(N(CC)CC)C>C(Cl)Cl>[F:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:4]([C:3]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:2]=1[NH:1][C:24](=[O:28])[CH:25]2[S:20][CH3:19])=[O:5]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
NC1=C(C(=O)C2=C(C=CC=C2)F)C=CC=C1
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
CCC(=S)OCC
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(C)(C)OCl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
41 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -65° C
ADDITION
Type
ADDITION
Details
One hour after addition
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to about 1400 ml
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 800 ml methanol containing 60 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the crystals were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 20% aqueous ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)C=2C=CC=C3C(C(NC23)=O)SC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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